molecular formula C12H12ClNO2 B2446440 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287332-69-6

1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane

Cat. No. B2446440
CAS RN: 2287332-69-6
M. Wt: 237.68
InChI Key: UYLNXSLANDCZQY-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane (BCP) is a type of organic compound that has a unique structure. It is a bioisostere of the phenyl ring . The term “bioisostere” refers to atoms or groups of atoms that have similar physical or chemical properties and can produce broadly similar biological properties.


Synthesis Analysis

The synthesis of BCP derivatives remains a significant challenge from a synthetic point of view . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . A continuous flow process to generate [1.1.1]propellane on demand has been presented, rendering solutions of [1.1.1]propellane that can directly be derivatised into various BCP species .


Molecular Structure Analysis

The BCP structure is a bioisostere of the phenyl ring . This means that it can replace the phenyl ring in certain organic compounds, potentially altering the compound’s properties in useful ways.


Chemical Reactions Analysis

The chemical reactions involving BCPs can be complex. For example, a continuous flow process has been developed to generate [1.1.1]propellane, which can then be derivatised into various BCP species .


Physical And Chemical Properties Analysis

BCPs have unique physico-chemical properties. For instance, they have been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Future Directions

The use of BCPs in drug discovery is a promising area of research. Many of these molecules, which were previously commercialized, are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLNXSLANDCZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane

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